molecular formula C6H14N2O B14875382 (3R,4R)-4-(ethylamino)pyrrolidin-3-ol

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol

Cat. No.: B14875382
M. Wt: 130.19 g/mol
InChI Key: KWHHTPPNORKTRR-PHDIDXHHSA-N
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Description

(3R,4R)-4-(Ethylamino)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle substituted with an ethylamino group at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (3R,4R) and functional group arrangement make it a versatile intermediate in organic synthesis and medicinal chemistry. The ethylamino group contributes to its basicity and hydrogen-bonding capacity, while the hydroxyl group enhances polarity, influencing solubility and molecular interactions .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-2-8-5-3-7-4-6(5)9/h5-9H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

KWHHTPPNORKTRR-PHDIDXHHSA-N

Isomeric SMILES

CCN[C@@H]1CNC[C@H]1O

Canonical SMILES

CCNC1CNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(ethylamino)pyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Substitution Reaction: An ethylamino group is introduced through a substitution reaction, often using ethylamine as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the ethylamino group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehydroxylated or modified amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the ethylamino group.

Scientific Research Applications

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(ethylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The ethylamino and hydroxyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Alkylamino-Substituted Pyrrolidines

Table 1: Key Structural and Functional Differences in Alkylamino-Substituted Pyrrolidines
Compound Name Substituent(s) Key Properties Biological Relevance
(3R,4R)-4-(Ethylamino)pyrrolidin-3-ol -NHCH₂CH₃, -OH Moderate lipophilicity; balanced solubility and receptor binding Enzyme modulation, receptor interactions
(3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol -N(CH₃)₂, -OH Higher basicity; increased steric bulk reduces membrane permeability Enhanced enzyme inhibition
(3R,4R)-4-(Propylamino)pyrrolidin-3-ol -NHCH₂CH₂CH₃, -OH Greater lipophilicity; slower metabolic clearance Potential CNS-targeting agents
(3R,4S)-4-(Cyclopropylamino)pyrrolidin-3-ol -NH(C₃H₅), -OH Ring strain enhances reactivity; unique stereoelectronic effects Novel synthetic intermediates

Key Insights :

  • Ethyl vs. Methylamino Groups: The ethyl group in this compound provides a balance between lipophilicity and solubility, unlike the more polar dimethylamino analog, which faces steric hindrance .
  • Chain Length Effects: Propylamino derivatives exhibit increased hydrophobicity, favoring blood-brain barrier penetration but reducing aqueous solubility compared to ethylamino analogs .

Stereochemical Variants

Table 2: Impact of Stereochemistry on Reactivity and Activity
Compound Name Stereochemistry Functional Groups Unique Properties
This compound 3R,4R -NHCH₂CH₃, -OH Optimal spatial alignment for enzyme active sites
(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol 3S,4S -N(CH₃)₂, -OH Reduced binding affinity due to mismatched chirality
(3R,4R)-3,4-Difluoropyrrolidine 3R,4R -F, -F Enhanced metabolic stability; fluorine-induced polarity

Key Insights :

  • The 3R,4R configuration in the ethylamino compound enables precise interactions with chiral biological targets, whereas enantiomeric forms (e.g., 3S,4S) show diminished activity .
  • Fluorinated analogs like (3R,4R)-3,4-Difluoropyrrolidine prioritize stability over hydrogen-bonding capacity, contrasting with the hydroxyl and amino groups in the ethylamino derivative .

Functional Group Modifications

Key Insights :

  • Hydroxymethyl vs. Ethylamino: The hydroxymethyl analog prioritizes solubility and nucleoside mimicry, whereas the ethylamino group supports balanced receptor engagement .
  • Aromatic Substitutions: Bulky aromatic groups (e.g., dihydroindenyl) introduce steric constraints but enable π-π interactions, diverging from the ethylamino compound’s flexibility .

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